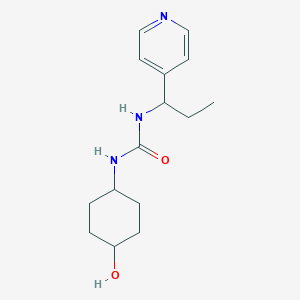
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea, also known as CPPU, is a synthetic cytokinin plant growth regulator that has been widely used in agricultural research. CPPU has been shown to promote cell division and differentiation, increase fruit size and yield, delay fruit ripening, and improve fruit quality.
作用机制
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea acts as a cytokinin plant growth regulator by binding to cytokinin receptors and activating downstream signaling pathways. This compound has been shown to increase the expression of genes involved in cell division and differentiation, as well as genes involved in fruit development and ripening. This compound also affects hormone balance in plants, by increasing the levels of cytokinins and decreasing the levels of ethylene.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on plants. This compound increases the levels of soluble sugars, organic acids, and anthocyanins in fruit crops, which improves fruit quality. This compound also increases the levels of antioxidants, such as ascorbic acid and total phenolics, which enhances the nutritional value of fruits. This compound also affects the activity of enzymes involved in fruit ripening, such as polygalacturonase and cellulase.
实验室实验的优点和局限性
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in large quantities. This compound is also easily taken up by plants and has a long-lasting effect. However, this compound has some limitations for lab experiments. This compound can be toxic to plants at high concentrations, and its effects can vary depending on the plant species, cultivar, and environmental conditions.
未来方向
There are several future directions for 1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea research. One direction is to study the effects of this compound on plant stress tolerance, such as drought and salinity. Another direction is to investigate the interaction between this compound and other plant growth regulators, such as auxins and gibberellins. Additionally, the development of this compound analogs with improved efficacy and specificity could lead to new applications in plant science research.
合成方法
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea can be synthesized using a multistep process starting from 4-cyanopyridine, cyclohexanone, and 4-hydroxybenzaldehyde. The first step involves the reaction of 4-cyanopyridine with cyclohexanone in the presence of sodium ethoxide to yield 1-(4-cyanopyridin-3-yl) cyclohexanol. The second step involves the reaction of 1-(4-cyanopyridin-3-yl) cyclohexanol with 4-hydroxybenzaldehyde in the presence of potassium carbonate to yield 1-(4-hydroxybenzyl)-3-(4-cyanopyridin-3-yl) cyclohexanol. The final step involves the reaction of 1-(4-hydroxybenzyl)-3-(4-cyanopyridin-3-yl) cyclohexanol with phosgene and ammonia to yield this compound.
科学研究应用
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea has been extensively used in plant science research to study its effects on plant growth and development. This compound has been shown to promote cell division and differentiation in various plant species, including grape, kiwifruit, apple, and tomato. This compound has also been shown to increase fruit size and yield, delay fruit ripening, and improve fruit quality in various fruit crops.
属性
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-14(11-7-9-16-10-8-11)18-15(20)17-12-3-5-13(19)6-4-12/h7-10,12-14,19H,2-6H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPBDHQENDUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)


![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)
![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)

![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6640352.png)
![3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)
![1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)
![N-[1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide](/img/structure/B6640369.png)